molecular formula C15H19NO3 B2476477 3-(1-Propionylpiperidin-3-yl)benzoic acid CAS No. 79601-28-8

3-(1-Propionylpiperidin-3-yl)benzoic acid

Cat. No.: B2476477
CAS No.: 79601-28-8
M. Wt: 261.321
InChI Key: ULPCAXBPJAGPSP-UHFFFAOYSA-N
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Description

3-(1-Propionylpiperidin-3-yl)benzoic acid is an organic compound with the molecular formula C₁₅H₁₉NO₃ It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a 1-propionylpiperidin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Propionylpiperidin-3-yl)benzoic acid typically involves the following steps:

    Formation of Piperidine Derivative: The starting material, piperidine, undergoes acylation with propionyl chloride to form 1-propionylpiperidine.

    Substitution Reaction: The 1-propionylpiperidine is then subjected to a substitution reaction with a benzoic acid derivative, such as 3-bromobenzoic acid, under basic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Acylation: Utilizing large reactors for the acylation of piperidine with propionyl chloride.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance the efficiency and yield of the substitution reaction with the benzoic acid derivative.

Chemical Reactions Analysis

Types of Reactions

3-(1-Propionylpiperidin-3-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

3-(1-Propionylpiperidin-3-yl)benzoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in studying receptor-ligand interactions and enzyme kinetics.

    Industrial Chemistry: Utilized in the synthesis of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 3-(1-Propionylpiperidin-3-yl)benzoic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The propionylpiperidine moiety can interact with neurotransmitter receptors, modulating their activity and influencing neurological pathways. The benzoic acid component may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Acetylpiperidin-3-yl)benzoic acid: Similar structure but with an acetyl group instead of a propionyl group.

    3-(1-Butyryl-piperidin-3-yl)benzoic acid: Contains a butyryl group instead of a propionyl group.

    3-(1-Propionylpiperidin-3-yl)phenylacetic acid: Similar structure but with a phenylacetic acid moiety instead of benzoic acid.

Uniqueness

3-(1-Propionylpiperidin-3-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The propionyl group provides a balance between hydrophobicity and hydrophilicity, enhancing its interaction with biological targets. Additionally, the benzoic acid moiety offers versatility in further chemical modifications.

Properties

IUPAC Name

3-(1-propanoylpiperidin-3-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-2-14(17)16-8-4-7-13(10-16)11-5-3-6-12(9-11)15(18)19/h3,5-6,9,13H,2,4,7-8,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPCAXBPJAGPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC(C1)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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